molecular formula C16H15FO B1327437 3'-Fluoro-3-(4-methylphenyl)propiophenone CAS No. 898768-75-7

3'-Fluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327437
CAS No.: 898768-75-7
M. Wt: 242.29 g/mol
InChI Key: XBDQIXHWWCWOOP-UHFFFAOYSA-N
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Description

3'-Fluoro-3-(4-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15FO and its molecular weight is 242.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electronic Properties in Polythiophenes

3-Fluoro-4-hexylthiophene, closely related to 3'-Fluoro-3-(4-methylphenyl)propiophenone, has been synthesized for use in modifying the electronic properties of conjugated polythiophenes. It was found that this compound, although unsuccessful in electropolymerization attempts, offers insights into the electronic properties of polymers when used as a substrate for electropolymerization. This has implications for materials science, particularly in the field of conductive polymers (Gohier, Frère, & Roncali, 2013).

Photovoltaic Properties in Polymer Solar Cells

A study on 3-fluoro-4-cyanophenol, a derivative of this compound, highlights its role as an additive in polymer solar cells. The addition of this compound to a polymer blend significantly enhanced the power conversion efficiency of the cells. This suggests potential applications in improving the efficiency of organic photovoltaic devices (Jeong et al., 2014).

Applications in High-Performance Polymers

Research on fluorinated phthalazinone derivatives, closely related to this compound, reveals their use in synthesizing high-performance polymers. These polymers exhibit excellent solubility and thermal properties, making them suitable for engineering plastics and membrane materials. This indicates the potential of fluoroaromatic compounds in developing materials with superior performance characteristics (Xiao et al., 2003).

Liquid Crystal Display Technologies

A study demonstrated the application of fluoro-substituted thiophene-based prop-2-enoates in promoting photoalignment of nematic liquid crystals. This research suggests the role of fluorine-substituted compounds in the development of advanced materials for liquid crystal displays (LCDs), highlighting their potential in display technologies (Hegde et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-4-methylphenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDQIXHWWCWOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644124
Record name 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-75-7
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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